(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Description
“(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine” is a cyclopropanamine derivative featuring a furan moiety and a propenyl group. The compound’s structure includes a cyclopropane ring directly bonded to an amine group, with an (E)-configured propenyl substituent attached to a furan-2-yl ring. This configuration imparts unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(E)-1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(10(11)4-5-10)7-9-3-2-6-12-9/h2-3,6-7H,4-5,11H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGWWFYWRSYFG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine typically involves the following steps:
Formation of the Propenyl Chain: The propenyl chain can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Cyclopropanation: The propenyl chain can then undergo cyclopropanation using a reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.
Amine Introduction: The final step involves introducing the amine group through a nucleophilic substitution reaction, where an appropriate amine source reacts with the cyclopropane intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The propenyl chain can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides, which can then be substituted with various nucleophiles.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated cyclopropane derivatives.
Substitution: Various substituted amines and cyclopropane derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and cyclopropane moiety could play crucial roles in these interactions.
Comparison with Similar Compounds
Structural Insights :
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) alter electron density, affecting reactivity and intermolecular interactions.
Physicochemical Properties
Biological Activity
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, including its pharmacological effects and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with cyclopropanamine precursors. The following general procedure is often utilized:
- Starting Materials : Furan derivatives and appropriate cyclopropane precursors.
- Reaction Conditions : The reaction is generally carried out under acidic or basic conditions, depending on the specific reactants used.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with furan moieties have been reported to inhibit various bacterial strains effectively.
Tyrosinase Inhibition
One notable biological activity of related compounds is their ability to inhibit tyrosinase, an enzyme involved in melanin production. For example, derivatives such as (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one have demonstrated potent tyrosinase inhibitory activity with IC50 values significantly lower than that of kojic acid, a known inhibitor:
| Compound | IC50 (µM) for L-Tyrosine | IC50 (µM) for L-DOPA |
|---|---|---|
| (E)-1-(furan-2-y)-3-(4-hydroxyphenyl)prop-2-en-1-one | 0.0433 ± 0.0016 | 0.28 ± 0.01 |
| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |
These findings suggest that the furan ring plays a crucial role in enhancing the inhibitory activity against tyrosinase.
Cytotoxicity and Anticancer Potential
Research into the cytotoxic effects of this compound indicates potential anticancer activity. Studies demonstrate that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve disruption of cellular signaling pathways associated with cell survival.
Case Studies
Several case studies highlight the biological relevance of compounds related to this compound:
- In Vitro Studies : In vitro assays conducted on various cancer cell lines showed that compounds with similar structures induced significant cell death at micromolar concentrations.
- Animal Models : Animal studies have indicated that these compounds can reduce tumor growth when administered in therapeutic doses, supporting their potential use in cancer treatment.
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds may modulate apoptotic pathways and influence gene expression related to cell cycle regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
